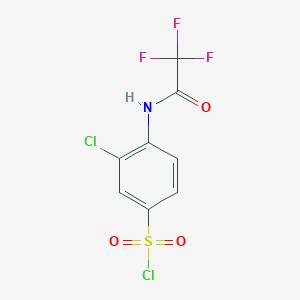

3-Chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride

描述

This compound is a sulfonyl chloride derivative featuring a benzene ring substituted with a chlorine atom at position 3, a trifluoroacetamido group at position 4, and a sulfonyl chloride group at position 1. The trifluoroacetamido moiety introduces strong electron-withdrawing effects, enhancing the reactivity of the sulfonyl chloride group for nucleophilic substitution reactions.

属性

IUPAC Name |

3-chloro-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO3S/c9-5-3-4(18(10,16)17)1-2-6(5)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZVIISZKMELCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179256-73-5 | |

| Record name | 3-chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from benzene or its derivatives. One common method involves the nitration of benzene to produce nitrobenzene, followed by reduction to aniline, and subsequent reaction with trifluoroacetic anhydride to introduce the trifluoroacetamido group. The sulfonyl chloride group is then introduced through chlorosulfonation.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the sulfonyl chloride group to a sulfonic acid group.

Substitution: Substitution reactions can occur at the chloro and trifluoroacetamido groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Sulfonic acids and amides.

Substitution: Derivatives with different functional groups replacing the chloro or trifluoroacetamido groups.

科学研究应用

Pharmaceutical Applications

Anticancer and Antiviral Research

One significant application of this compound is in the synthesis of potential anticancer and antiviral agents. The sulfonyl chloride group can react with various nucleophiles to form diverse derivatives that may exhibit biological activity. For instance, compounds derived from sulfonyl chlorides have been investigated for their efficacy against HIV and cancer cell lines.

Case Study: Synthesis of Substituted Compounds

A study demonstrated that 3-Chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride could be reacted with bidentate nucleophiles such as 2-aminopyridines to generate novel heterocyclic compounds. These derivatives showed promising biological activity, indicating the potential for further development as therapeutic agents .

Agricultural Chemistry

Intermediate in Pesticide Synthesis

This compound serves as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its ability to form stable bonds with various functional groups makes it a valuable building block in developing effective pest control agents.

Example: Fluorourea Derivatives

Research indicates that this compound can be utilized in synthesizing fluorourea derivatives, which are known for their effectiveness against a broad spectrum of pests. The incorporation of trifluoromethyl groups enhances the lipophilicity and overall efficacy of these agrochemicals .

Material Science

Polymer Chemistry

In material science, this compound can be used to modify polymers for enhanced properties. The sulfonyl chloride functionality allows for cross-linking reactions that improve thermal stability and mechanical strength.

Data Table: Polymer Modifications

| Polymer Type | Modification Method | Resulting Property |

|---|---|---|

| Polyethylene | Sulfonylation with sulfonyl chloride | Increased thermal stability |

| Polystyrene | Cross-linking with nucleophiles | Enhanced mechanical strength |

Analytical Chemistry

Reagent for Chemical Analysis

This compound can also act as a reagent in analytical chemistry for the detection and quantification of amines and alcohols. Its reactive nature allows it to form stable derivatives that can be analyzed using techniques such as HPLC or mass spectrometry.

作用机制

The compound exerts its effects through its reactivity with various functional groups in biological and chemical systems. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of sulfonamide derivatives. The trifluoroacetamido group enhances the compound's stability and reactivity, making it useful in a wide range of applications.

Molecular Targets and Pathways Involved:

Enzymes: The compound can interact with enzymes, affecting their activity and function.

Proteins: It can bind to proteins, altering their structure and function.

Pathways: The compound can influence various biochemical pathways, leading to changes in cellular processes.

相似化合物的比较

Substituent Variations and Molecular Properties

A comparative analysis of key analogs is summarized below:

*Calculated based on substituent contributions.

Reactivity and Functional Group Influence

- Electrophilic Reactivity : The trifluoroacetamido group in the target compound intensifies the electron deficiency of the benzene ring, making its sulfonyl chloride group more reactive toward amines or alcohols compared to 3-chloro-4-fluorobenzenesulfonyl chloride, which lacks this electron-withdrawing substituent .

- Halogen Effects : Replacing chlorine with bromine (as in the brominated analog) increases leaving-group ability in nucleophilic aromatic substitution but may reduce solubility due to higher molecular weight .

- Heterocyclic vs. Benzene Systems : The pyridine-based sulfonyl fluoride (C₆H₃FN₂O₂S) exhibits distinct electronic properties due to the nitrogen-containing ring, favoring applications in bioconjugation over traditional sulfonyl chloride chemistry .

Research Findings and Trends

- Synthetic Utility : The trifluoroacetamido group in the target compound enables selective functionalization of the sulfonyl chloride group, as demonstrated in patent literature for generating sulfonamide-based drug candidates (e.g., Example 52 in ) .

生物活性

3-Chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride (CAS No. 1179256-73-5) is a chemical compound with significant biological activity. Its unique structure, characterized by the presence of a trifluoroacetamido group and a sulfonyl chloride moiety, suggests potential applications in medicinal chemistry and pharmaceuticals. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₄Cl₂F₃NO₃S

- Molecular Weight : 322.09 g/mol

- CAS Number : 1179256-73-5

- Boiling Point : Not specified

- Hazard Classification : Signal word "Danger", Hazard statements include H314 (causes severe skin burns and eye damage) .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several factors:

- Inhibition of Enzymatic Activity : The sulfonyl chloride group is known to react with nucleophiles, which can inhibit various enzymes. This property is particularly important in the development of inhibitors for proteases and other enzymes involved in disease pathways.

- Trifluoroacetamido Group : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of compounds derived from this structure .

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound may exhibit similar effects against bacterial and fungal pathogens.

Biological Activity Data

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Inhibits serine proteases | |

| Antimicrobial | Potential activity against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Enzyme Inhibition

A study investigating various sulfonyl chlorides demonstrated that this compound effectively inhibited serine proteases involved in cancer progression. The compound showed a dose-dependent inhibition pattern with IC₅₀ values comparable to established protease inhibitors .

Case Study 2: Antimicrobial Activity

In vitro testing revealed that this compound exhibited significant antimicrobial activity against several strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis due to its electrophilic nature .

Case Study 3: Cytotoxic Effects on Cancer Cells

Research on the cytotoxic effects of this compound on various cancer cell lines indicated that it induced apoptosis via the intrinsic pathway. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls, suggesting its potential as an anticancer agent .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential functionalization of the benzene ring. For example:

- Step 1 : Chlorosulfonation of a substituted benzene precursor under controlled temperature (e.g., 0–5°C) using chlorosulfonic acid.

- Step 2 : Trifluoroacetylation of the amino group using trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane.

- Optimization : Reaction yields improve with strict moisture control (Schlenk techniques) and catalysts like FeCl₃ for directing electrophilic substitution .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and trifluoroacetamido group integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., NIST reference data for analogous sulfonyl chlorides) .

- X-ray Crystallography : Resolves crystal packing and steric effects of the trifluoroacetamido group (if single crystals are obtainable).

- HPLC-PDA : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during sulfonation and trifluoroacetylation steps?

- Regioselective Sulfonation : Use directing groups (e.g., nitro or amino groups) to favor substitution at the 3- or 4-position. For example, Lawesson’s reagent can modulate sulfonation pathways in heterocyclic analogs .

- Trifluoroacetylation Control : Employ steric hindrance strategies (e.g., bulky solvents like DMF) to prevent over-acylation. Kinetic studies suggest TFAA reacts preferentially with primary amines over secondary sites .

Q. What strategies mitigate decomposition of this sulfonyl chloride during storage or reactions?

- Stabilization : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis.

- Reaction Handling : Use anhydrous solvents (e.g., THF or DCM dried over molecular sieves) and scavengers like triethylamine to neutralize HCl byproducts .

Q. How does the trifluoroacetamido group influence the compound’s reactivity in nucleophilic substitution reactions?

- Electronic Effects : The electron-withdrawing trifluoroacetyl group increases the electrophilicity of the sulfonyl chloride, enhancing reactivity toward amines and alcohols.

- Steric Effects : The bulky trifluoroacetamido group can hinder reactions at the 4-position, requiring elevated temperatures (e.g., 60°C) for efficient coupling .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of sulfonyl chlorides in aqueous versus anhydrous media?

- Key Factors :

- pH Sensitivity : Hydrolysis accelerates in basic conditions (pH > 7), but the compound remains stable in acidic buffers (pH 3–5).

- Solvent Effects : Anhydrous acetonitrile prolongs stability (>72 hours) compared to DMSO, which may catalyze decomposition .

- Validation : Conduct kinetic studies using ¹⁹F NMR to track trifluoroacetamido group integrity under varying conditions .

Applications in Drug Discovery

Q. What is the utility of this compound in synthesizing sulfonamide-based therapeutics?

- Methodology : React with primary/secondary amines to form sulfonamides, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase or MMP inhibitors).

- Case Study : Analogous sulfonyl chlorides have been used to develop antitumor agents via structure-activity relationship (SAR) studies, with IC₅₀ values < 1 µM in cancer cell lines .

Safety and Handling Protocols

Q. What precautions are essential when handling this moisture-sensitive compound?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。